L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- is a complex peptide composed of multiple amino acids. Each amino acid in this sequence plays a crucial role in the overall structure and function of the peptide. L-Arginine is known for its role in the production of nitric oxide, which is essential for various physiological processes. The other amino acids in the sequence contribute to the peptide’s stability, solubility, and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, such as enhancing nitric oxide production and improving cardiovascular health.
Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.
Mechanism of Action
The mechanism of action of L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- involves its interaction with specific molecular targets and pathways. L-Arginine is a precursor for nitric oxide synthesis, which plays a critical role in vasodilation and blood flow regulation. The peptide may also interact with cell surface receptors and intracellular signaling pathways, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- L-Arginine, L-lysyl-L-α-glutamyl-L-phenylalanyl-L-leucyl-L-histidyl-L-prolyl-L-seryl-L-lysyl-L-valyl-L-α-aspartyl-L-leucyl-L-prolyl-
- Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-
Uniqueness
L-Arginine, L-seryl-L-valyl-L-valyl-L-tyrosylglycyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of L-Arginine contributes to its role in nitric oxide production, while the other amino acids enhance its stability and biological activity.
Properties
CAS No. |
292851-89-9 |
---|---|
Molecular Formula |
C36H60N10O10 |
Molecular Weight |
792.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C36H60N10O10/c1-18(2)14-25(32(52)43-24(35(55)56)8-7-13-40-36(38)39)42-27(49)16-41-31(51)26(15-21-9-11-22(48)12-10-21)44-33(53)28(19(3)4)46-34(54)29(20(5)6)45-30(50)23(37)17-47/h9-12,18-20,23-26,28-29,47-48H,7-8,13-17,37H2,1-6H3,(H,41,51)(H,42,49)(H,43,52)(H,44,53)(H,45,50)(H,46,54)(H,55,56)(H4,38,39,40)/t23-,24-,25-,26-,28-,29-/m0/s1 |
InChI Key |
DKFUWGUUXDECDD-MPZZESAYSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.